
4-Bromoquinazoline CAS number 354574-59-7

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromoquinazoline

Cat. No.: B1520862 Get Quote

Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of all subsequent chemical manipulations and

biological evaluations. 4-Bromoquinazoline is a solid at room temperature and requires

careful handling and storage under inert, refrigerated conditions to ensure its integrity.

Table 1: Physicochemical Properties of 4-Bromoquinazoline

Property Value Source

CAS Number 354574-59-7 [3]

Molecular Formula C₈H₅BrN₂ [3][4]

Molecular Weight 209.05 g/mol [3]

Appearance Solid

Melting Point 95-97 °C [5]

IUPAC Name 4-bromoquinazoline [3]

Storage Inert atmosphere, 2-8°C [6]

Spectroscopic Elucidation
The structural identity of 4-Bromoquinazoline is unequivocally confirmed through a

combination of spectroscopic techniques.[7] While spectra should be acquired for each batch,

the following data represent the expected characteristic features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approx. δ 7.5-9.0 ppm). The proton at the C2 position will likely appear as a sharp

singlet, while the protons on the fused benzene ring will exhibit a more complex pattern of

doublets and triplets, reflecting their coupling relationships.

¹³C NMR: The carbon spectrum will display eight signals corresponding to the unique carbon

atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic

system, with the carbon atom bearing the bromine (C4) being significantly influenced by the

halogen's electronic effects.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the core functional

groups. Key absorption bands would include C=N and C=C stretching vibrations characteristic

of the quinazoline ring system, typically in the 1650-1450 cm⁻¹ region. C-H stretching vibrations

for the aromatic protons are expected above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and

elemental composition. The mass spectrum of 4-Bromoquinazoline will exhibit a distinctive

isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity (approx.

1:1 ratio), which is the hallmark signature of a compound containing a single bromine atom.

Synthesis of 4-Bromoquinazoline
4-Bromoquinazoline is typically synthesized from its corresponding hydroxyl precursor, 4-

hydroxyquinazoline (also known as quinazolin-4(3H)-one), a readily available commercial

starting material. The conversion of the C4-hydroxyl group to a bromide is a standard and

efficient transformation. A common and effective method involves the use of a brominating

agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

Detailed Experimental Protocol: Synthesis from 4-
Hydroxyquinazoline
This protocol is adapted from a standard procedure for the bromination of similar 4-hydroxy-N-

heterocycles.[8]
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Reaction Setup: To a stirred solution of 4-hydroxyquinazoline (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF, approx. 7 mL per gram of starting material), add phosphorus

tribromide (PBr₃) (1.05 eq) dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or

Argon).

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 30-60 minutes. The reaction progress should be monitored by

Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous

stirring. This will hydrolyze any remaining PBr₃.

Neutralization: Basify the aqueous mixture to a pH of approximately 9-10 using a saturated

solution of sodium bicarbonate (NaHCO₃). This step is crucial for ensuring the product is in

its free base form.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3

x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude residue can be purified by

silica gel column chromatography to yield 4-bromoquinoline as a solid.[8]

4-Hydroxyquinazoline
1. PBr₃, DMF, 0°C to RT

2. Ice quench
3. NaHCO₃ (aq)

Bromination 4-BromoquinazolineWork-up & Purification

Click to download full resolution via product page

Caption: Synthetic scheme for the preparation of 4-Bromoquinazoline.

Chemical Reactivity: A Gateway to Molecular
Diversity
The true synthetic utility of 4-Bromoquinazoline lies in the reactivity of its C4-bromo

substituent. This position is highly activated towards nucleophilic aromatic substitution and,
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most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling

reactions.[9] These reactions are fundamental tools in modern medicinal chemistry, enabling

the rapid construction of complex molecules with diverse functionalities.[10]

Key Transformations: Palladium-Catalyzed Cross-
Coupling
The general catalytic cycle for these reactions involves the oxidative addition of the Pd(0)

catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and

subsequent reductive elimination to form the new C-C or C-heteroatom bond, regenerating the

Pd(0) catalyst.[10]

Suzuki-Miyaura Coupling: This reaction couples 4-Bromoquinazoline with boronic acids or

esters to form 4-aryl- or 4-vinyl-quinazolines. It is widely used due to the stability and low

toxicity of the boron reagents and its broad functional group tolerance.[9][11]

Sonogashira Coupling: Enables the introduction of alkyne moieties by coupling with terminal

alkynes. The resulting 4-alkynylquinazolines are valuable intermediates for further

transformations or as final products in their own right.[11]

Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling 4-
Bromoquinazoline with a wide range of primary or secondary amines. This is a direct and

efficient route to 4-aminoquinazoline derivatives, which are prevalent in kinase inhibitors.[12]

Negishi Coupling: Utilizes organozinc reagents as the coupling partner, offering a

complementary approach for introducing alkyl, aryl, and vinyl groups.[9][13]

Workflow and Protocol: Suzuki-Miyaura Cross-Coupling
The following represents a generalized, self-validating workflow for a typical Suzuki coupling

reaction.
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Preparation

Reaction

Work-up & Purification

Combine 4-Bromoquinazoline,
Boronic Acid (1.1 eq),

Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),
and Base (e.g., Na₂CO₃, 2.0 eq)

in a reaction flask.

Evacuate and backfill
the flask with an inert gas

(N₂ or Ar) three times.

Add degassed solvent
(e.g., Toluene/EtOH/H₂O mixture).

Heat the mixture
(e.g., 80-100 °C)

with vigorous stirring.

Monitor reaction progress
by TLC or LC-MS until

starting material is consumed.

Cool to RT, dilute with
water and ethyl acetate.

Separate layers, extract
aqueous phase.

Combine organic layers, dry,
filter, and concentrate.

Purify by column
chromatography or

recrystallization.

Characterize Final Product
(NMR, MS, etc.)
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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Applications in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a

wide spectrum of pharmacological activities including anticancer, antibacterial, anti-

inflammatory, and antiviral properties.[1][14][15] 4-Bromoquinazoline is a strategic starting

point for the synthesis of libraries of substituted quinazolines to probe structure-activity

relationships (SAR).

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted quinazoline core that

mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The

4-position is frequently substituted with anilines or other aromatic groups to achieve potency

and selectivity. Derivatives of 4-aminoquinazoline have been developed as selective Aurora

A kinase inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.[12][16]

Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been investigated

as inhibitors of other cancer targets like poly-(ADP-ribose) polymerase (PARP).[1][17] The

ability to easily modify the 4-position of the quinazoline ring using 4-Bromoquinazoline
allows for the optimization of properties like potency, selectivity, and pharmacokinetics.[18]

Antimicrobial Agents: The quinazoline nucleus is also present in molecules with significant

antibacterial and antifungal activity.[1][19] Functionalization at the C4 position can modulate

the compound's spectrum of activity and potency against various microbial strains.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Bromoquinazoline is essential for

safety.

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation

(H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautions: Always handle in a well-ventilated area or chemical fume hood.[6][20] Wear

appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

chemical-resistant gloves.[20][21] Avoid formation of dust and aerosols.[6]

Storage: Store in a tightly sealed container under an inert atmosphere.[6] Recommended

storage is in a cool, dry place at 2-8°C, away from incompatible materials.
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Conclusion
4-Bromoquinazoline (CAS 354574-59-7) is more than just a chemical intermediate; it is a

strategic tool for accelerating drug discovery programs. Its well-defined physicochemical

properties, straightforward synthesis, and exceptional versatility in palladium-catalyzed cross-

coupling reactions make it an indispensable building block. For researchers aiming to

synthesize novel quinazoline derivatives, a thorough understanding of this compound's

reactivity and handling provides a direct and efficient path to a vast chemical space of

potentially therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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